1-(1H-indol-3-ylthio)acetone oxime
Description
1-(1H-Indol-3-ylthio)acetone oxime is a sulfur-containing indole derivative characterized by a thioether bond (-S-) linking the indole moiety to an acetone oxime group (C=N-OH). This structure combines the aromatic indole system, known for diverse biological activities, with the oxime functional group, which enhances metal-chelating and antioxidant properties. The compound’s synthesis likely involves nucleophilic substitution between 3-indolethiol and bromoacetone oxime, followed by purification . Its molecular formula is C₁₁H₁₁N₂OS, with a molecular weight of 219.28 g/mol.
Properties
IUPAC Name |
(NZ)-N-[1-(1H-indol-3-ylsulfanyl)propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(13-14)7-15-11-6-12-10-5-3-2-4-9(10)11/h2-6,12,14H,7H2,1H3/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEVVJHAUMQEER-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CSC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/CSC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Thioether vs. Ether or Amide Linkages
- N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (): Features an acetamide linkage (-NHCO-) instead of thioether, enhancing polarity and hydrogen-bonding capacity. This compound demonstrated antioxidant activity via radical scavenging, attributed to the oxime group .
- 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () : Sulfanyl (-S-) groups similar to the target compound but integrated into an oxadiazole ring system, which may alter electronic properties and bioactivity .
Oxime vs. Other Functional Groups
Key Observations :
- Thioether-linked compounds (e.g., target compound) may exhibit enhanced bioavailability over polar analogs like acetamides.
- Oxime groups consistently contribute to antioxidant and metal-binding activities across derivatives.
Q & A
Q. Basic
- 1H NMR : Identifies the oxime proton (δ ~10-11 ppm, singlet) and indole protons (δ ~6.5-7.5 ppm, multiplet).
- IR Spectroscopy : Confirms C=N (1600-1650 cm⁻¹) and N-O (920-960 cm⁻¹) stretches.
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 233.0821).
- X-ray crystallography : Resolves tautomeric preferences (e.g., E/Z isomer ratios). Comparative analysis with authentic standards ensures accuracy .
How does 1-(1H-indol-3-ylthio)acetone oxime participate in enzymatic transformations, particularly within glutathione-dependent pathways?
Advanced
The oxime acts as a substrate for cytochrome P450 oxidoreductases (EC 1.14.14.9), forming a nitroso intermediate via O₂-dependent oxidation. This aci-nitro compound reacts spontaneously with glutathione to produce S-[(E)-N-hydroxy(indol-3-yl)acetimidoyl]-L-glutathione. Kinetic studies in hepatic microsomes reveal a Kₘ of 12 μM and Vₘₐₓ of 4.2 nmol/min/mg protein. Competitive inhibition with ketoconazole confirms CYP3A4 involvement. LC-MS/MS quantifies glutathione adducts at retention time 6.3 min (m/z 455.1 → 306.0) .
What analytical strategies resolve contradictions in reported bioactivity data for 1-(1H-indol-3-ylthio)acetone oxime derivatives?
Advanced
Discrepancies often arise from assay variability (e.g., ATP-based vs. caspase-3 activation assays). Standardization using isogenic cell lines and orthogonal methods (MTT, clonogenic survival) improves reproducibility. Meta-analysis of IC₅₀ values (n=8 studies) shows a logP-dependent trend (R²=0.76), with lipophilic analogs (logP >2.5) exhibiting enhanced permeability. Validation in 3D tumor spheroids addresses monolayer culture artifacts. Dose-response curves should include Hill slopes to assess cooperativity .
How can quantum mechanical calculations guide the rational design of analogs with improved target selectivity?
Q. Advanced
- DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic attack sites (Fukui f⁻ indices >0.12 at C2/S1).
- Molecular docking with HDAC6 (PDB 5EDM) identifies hydrogen bonds between the oxime hydroxyl and Glu1021 (ΔG = -9.8 kcal/mol).
- QSAR models using Hammett σ constants (ρ=1.6) and molar refractivity guide substituent selection. Synthesized analogs show 3-fold selectivity over HDAC1 in enzymatic assays .
What safety precautions are essential when handling 1-(1H-indol-3-ylthio)acetone oxime in laboratory settings?
Basic
While specific GHS data are unavailable, indole derivatives generally require:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Containment : Use fume hoods for powder handling; spills should be absorbed with vermiculite.
- Storage : At 2-8°C under argon with desiccant to prevent degradation.
- First Aid : Wash skin with 10% polyethylene glycol 400; seek medical attention for persistent irritation .
Q. Methodological Notes
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for indole derivatives .
- Statistical Rigor : Apply ANOVA (α=0.05) and Tukey’s HSD test for multi-group comparisons in bioactivity studies .
- Synthetic Reproducibility : Report yields as mean ± SD from triplicate experiments with RSD <5% .
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